2-Chloro-N'-[(E)-2-furylmethylidene]benzohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N’-[(E)-2-furylmethylidene]benzohydrazide typically involves the reaction of 2-chlorobenzohydrazide with furfural in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . The general reaction scheme is as follows:
2-Chlorobenzohydrazide+Furfural→2-Chloro-N’-[(E)-2-furylmethylidene]benzohydrazide
Industrial Production Methods
While specific industrial production methods for 2-Chloro-N’-[(E)-2-furylmethylidene]benzohydrazide are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N’-[(E)-2-furylmethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-Chloro-N’-[(E)-2-furylmethylidene]benzohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-N’-[(E)-2-furylmethylidene]benzohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit lysine-specific histone demethylase 1A (LSD1), which plays a role in chromatin remodeling and gene expression . This inhibition can lead to the arrest of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N’-[(E)-2-furylmethylidene]benzohydrazide
- N’-[(E)-1-(2-chlorophenyl)ethylidene]benzohydrazide
- N’-[(E)-2-furylmethylidene]-2-furohydrazide
- N’-[(E)-2-furylmethylidene]nicotinohydrazide
Uniqueness
2-Chloro-N’-[(E)-2-furylmethylidene]benzohydrazide is unique due to its specific structural features, such as the presence of a chlorine atom and a furylmethylidene group. These features contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C12H9ClN2O2 |
---|---|
Molecular Weight |
248.66 g/mol |
IUPAC Name |
2-chloro-N-[(E)-furan-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C12H9ClN2O2/c13-11-6-2-1-5-10(11)12(16)15-14-8-9-4-3-7-17-9/h1-8H,(H,15,16)/b14-8+ |
InChI Key |
AMKDUKDXZJVUOL-RIYZIHGNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=CO2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CO2)Cl |
Origin of Product |
United States |
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